TCS2002

説明

特性

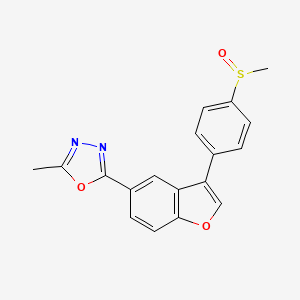

IUPAC Name |

2-methyl-5-[3-(4-methylsulfinylphenyl)-1-benzofuran-5-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c1-11-19-20-18(23-11)13-5-8-17-15(9-13)16(10-22-17)12-3-6-14(7-4-12)24(2)21/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKYSTKYIVULEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=C(C=C2)OC=C3C4=CC=C(C=C4)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647722 | |

| Record name | 2-{3-[4-(Methanesulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005201-24-0 | |

| Record name | 2-{3-[4-(Methanesulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

TCS2002 mechanism of action in neurons

--INVALID-LINK--_ મોબાઇલ=false&is_amp=false&url=--INVALID-LINK--

[1] 2 is a highly selective and potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[3][4][5] It has been investigated for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease.[3] The available information focuses on its inhibitory action on GSK-3β and the downstream consequences of this inhibition. There is less specific information available regarding its direct interaction with neuronal ion channels or its detailed electrophysiological effects.

Here's a breakdown of the known mechanism of action of TCS2002 in neurons:

Core Mechanism: Inhibition of GSK-3β

The primary and most well-documented mechanism of action of this compound is the potent and selective inhibition of the enzyme Glycogen Synthase Kinase-3β (GSK-3β).[3][4][5] GSK-3β is a serine/threonine kinase that is constitutively active in resting neurons and plays a crucial role in a multitude of cellular processes.[6][7]

Key Points:

-

Potency: this compound has an IC50 of 35 nM for GSK-3β, indicating high potency.[3][4][5]

-

Selectivity: It is described as a highly selective inhibitor of GSK-3β.[3]

-

Oral Bioavailability and BBB Penetration: this compound is orally bioavailable and can cross the blood-brain barrier, which is crucial for its potential as a treatment for central nervous system disorders.[3]

Downstream Effects of GSK-3β Inhibition in Neurons

By inhibiting GSK-3β, this compound can influence several neuronal signaling pathways and functions. GSK-3β is a key regulator in many neuronal processes, and its inhibition can lead to:

-

Reduction of Tau Hyperphosphorylation: One of the pathological hallmarks of Alzheimer's disease is the hyperphosphorylation of the microtubule-associated protein tau, leading to the formation of neurofibrillary tangles. GSK-3β is one of the primary kinases responsible for this hyperphosphorylation.[4][5] Oral administration of this compound has been shown to inhibit cold water stress-induced tau hyperphosphorylation in the mouse brain.[4][5]

-

Modulation of Neuronal Apoptosis: GSK-3β is implicated in neuronal apoptosis (programmed cell death). Inhibition of GSK-3β is a downstream effect of pro-survival signaling pathways like the PI-3 kinase/Akt pathway. By inhibiting GSK-3β, this compound could potentially promote neuronal survival.

-

Influence on Neurotransmitter Signaling: GSK-3β is involved in the regulation of various neurotransmitter systems, including dopaminergic and glutamatergic signaling.[7] For instance, GSK-3β activity can be regulated by dopamine D2 receptors and NMDA receptors.[7] Therefore, inhibition of GSK-3β by this compound could modulate these signaling pathways.

-

Regulation of Neuronal Plasticity: GSK-3β plays a role in synaptic plasticity, the cellular basis of learning and memory.[6] Its inhibition can affect processes like long-term potentiation (LTP).[6]

Potential Effects on Neuronal Ion Channels (Inferred)

-

Voltage-gated Sodium (Nav) Channels: GSK-3β can influence the function of Nav channels, which are critical for action potential generation and propagation.[6]

-

Voltage-gated Potassium (Kv) Channels: GSK-3β may regulate certain types of potassium channels, which are important for setting the resting membrane potential and repolarizing the neuron after an action potential.[6]

-

Voltage-gated Calcium (Cav) Channels: GSK-3β can impact presynaptic calcium channels, thereby affecting neurotransmitter release.[6]

-

Ligand-gated Ion Channels: GSK-3β is known to modulate the function of NMDA and AMPA receptors, which are glutamate-gated ion channels crucial for synaptic transmission and plasticity.[6]

By inhibiting GSK-3β, this compound could indirectly modulate the activity of these ion channels, thereby influencing neuronal excitability, synaptic transmission, and overall neuronal function.

Summary of Quantitative Data

| Parameter | Value | Species/Model | Reference |

| IC50 for GSK-3β | 35 nM | In vitro assay | [3][4][5] |

| Pharmacokinetics | Good oral bioavailability and BBB penetration | GS rats and C57BL/6N mice | [3] |

| In vivo efficacy | Inhibition of cold water stress-induced tau hyperphosphorylation | Mouse brain | [4][5] |

Experimental Protocols

Detailed experimental protocols for the studies specifically using this compound are not fully available in the provided search results. However, based on the described effects, the following standard methodologies would likely have been employed:

1. In Vitro Kinase Assay for IC50 Determination:

-

Objective: To determine the concentration of this compound required to inhibit 50% of GSK-3β activity.

-

Methodology:

-

Recombinant human GSK-3β is incubated with a specific peptide substrate and ATP (often radiolabeled with ³²P or ³³P).

-

Varying concentrations of this compound are added to the reaction mixtures.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is separated from the unphosphorylated substrate and free ATP, typically using phosphocellulose paper or beads.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

2. Pharmacokinetic Studies in Rodents:

-

Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, including its ability to cross the blood-brain barrier.

-

Methodology:

-

This compound is administered to rats or mice, typically via oral gavage and intravenous injection.

-

Blood and brain tissue samples are collected at various time points after administration.

-

The concentration of this compound in plasma and brain homogenates is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters, including area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and brain-to-plasma concentration ratio (Kp), are calculated.

-

3. In Vivo Tau Phosphorylation Assay:

-

Objective: To evaluate the ability of this compound to inhibit GSK-3β activity in the brain of a living animal.

-

Methodology:

-

Mice are subjected to a stressor known to induce tau hyperphosphorylation, such as cold water stress.

-

A cohort of animals is pre-treated with this compound at various doses, while a control group receives a vehicle.

-

After the stress exposure, the animals are euthanized, and their brains are rapidly dissected and frozen.

-

Brain tissue homogenates are prepared, and protein extracts are subjected to Western blotting.

-

Specific antibodies that recognize different phosphorylated forms of tau (e.g., AT8, PHF-1) are used to detect the levels of hyperphosphorylated tau.

-

The intensity of the bands is quantified and compared between the this compound-treated and vehicle-treated groups to determine the extent of inhibition.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits GSK-3β, reducing tau hyperphosphorylation and promoting neuronal survival.

Caption: Experimental workflow for assessing in vivo efficacy of this compound on tau phosphorylation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. TCS 2002 (3869) by Tocris, Part of Bio-Techne [bio-techne.com]

- 4. TCS 2002 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]

- 5. Control of neuronal ion channel function by glycogen synthase kinase-3: new prospective for an old kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycogen Synthase Kinase-3 Signaling in Cellular and Behavioral Responses to Psychostimulant Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Glycogen Synthase Kinase-3β in Neuronal Apoptosis Induced by Trophic Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

TCS2002: A Selective Glycogen Synthase Kinase-3β Inhibitor for Neurological Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been linked to the pathophysiology of several diseases, most notably Alzheimer's disease, where it is involved in the hyperphosphorylation of the tau protein, a hallmark of the condition. TCS2002 has emerged as a potent and highly selective, orally bioavailable inhibitor of GSK-3β, demonstrating significant potential as a research tool and a therapeutic lead. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and key experimental data.

Core Properties of this compound

This compound, with the chemical name 2-Methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-1,3,4-oxadiazole, is a potent inhibitor of GSK-3β with an IC50 of 35 nM[1][2][3]. It has been shown to be orally bioavailable and capable of penetrating the blood-brain barrier, making it a valuable tool for in vivo studies of CNS disorders[1][3].

Quantitative Data Summary

| Parameter | Value | Species/System | Reference |

| IC50 (GSK-3β) | 35 nM | In vitro kinase assay | [1][2][3] |

| AUC0-24h | 734 ng·h/g | GS rats and C57BL/6N mice (1-3 mg/kg) | [1] |

| Kp (brain/plasma ratio) | 1.6 | GS rats and C57BL/6N mice (1-3 mg/kg) | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its effect by directly inhibiting the kinase activity of GSK-3β. GSK-3β is a key downstream component of multiple signaling pathways, including the Wnt and insulin signaling pathways. In the context of Alzheimer's disease, the inhibition of GSK-3β by this compound is particularly relevant to the phosphorylation of tau protein. Hyperphosphorylated tau aggregates to form neurofibrillary tangles, a primary pathological feature of the disease. By inhibiting GSK-3β, this compound can reduce tau hyperphosphorylation.

References

- 1. 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta with good brain permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta with good brain permeability. | Semantic Scholar [semanticscholar.org]

The Core of Cellular Regulation: An In-depth Technical Guide to the GSK-3β Signaling Pathway and its Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase-3β (GSK-3β) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a pivotal role in a vast array of cellular processes. Initially identified for its role in glycogen metabolism, GSK-3β is now recognized as a critical regulator of cell proliferation, differentiation, apoptosis, and inflammation.[1] Its activity is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders like Alzheimer's disease, metabolic conditions such as type 2 diabetes, and various cancers.[2][3][4] This technical guide provides a comprehensive overview of the GSK-3β signaling pathway, its intricate regulatory mechanisms, and its diverse downstream targets, offering valuable insights for researchers and professionals in drug development.

GSK-3β is a constitutively active kinase in resting cells, and its activity is primarily regulated through inhibitory phosphorylation and its inclusion in protein complexes.[5] Two major signaling pathways converge on GSK-3β to modulate its function: the Wnt/β-catenin pathway and the Insulin/PI3K/Akt pathway.

The Wnt/β-catenin Signaling Pathway: A Central Role for GSK-3β

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, GSK-3β forms a "destruction complex" with Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1α (CK1α).[6][7] This complex facilitates the sequential phosphorylation of β-catenin by CK1α and then GSK-3β.[6] Phosphorylated β-catenin is subsequently recognized by the E3 ubiquitin ligase β-TrCP and targeted for proteasomal degradation, keeping cytoplasmic β-catenin levels low.[7]

Upon binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane. This leads to the inhibition of GSK-3β's activity towards β-catenin, although the precise mechanism of inhibition is complex and may involve the sequestration of GSK-3β or the dephosphorylation of β-catenin.[7][8] As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-myc and cyclin D1, which promote cell proliferation.[2][7]

References

- 1. In vitro kinase assay [bio-protocol.org]

- 2. pubcompare.ai [pubcompare.ai]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Immunofluorescence localization of β-catenin [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. abcam.com [abcam.com]

TCS2002 and its Effects on Tau Protein Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TCS2002 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the hyperphosphorylation of the microtubule-associated protein tau. Aberrant tau phosphorylation is a central pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease. By targeting GSK-3β, this compound presents a promising therapeutic strategy to mitigate tau pathology. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on tau protein phosphorylation, and the experimental methodologies used to characterize these effects. While specific quantitative data on the dose-dependent inhibition of tau phosphorylation at various sites by this compound are not publicly available, this guide synthesizes the current understanding of GSK-3β's role in tau pathology and the expected impact of its inhibition by compounds such as this compound.

Introduction to Tau and GSK-3β in Neurodegeneration

The tau protein plays a crucial role in stabilizing microtubules within neurons, essential structures for maintaining cell structure and facilitating axonal transport. In tauopathies, tau becomes abnormally hyperphosphorylated, leading to its detachment from microtubules and aggregation into neurofibrillary tangles (NFTs). This process disrupts neuronal function and ultimately contributes to cell death.

Glycogen Synthase Kinase 3β (GSK-3β) is a proline-directed serine/threonine kinase that is highly active in the brain. It is a primary kinase responsible for phosphorylating tau at multiple sites, many of which are found to be hyperphosphorylated in the brains of Alzheimer's disease patients. The dysregulation of GSK-3β activity is therefore considered a critical event in the progression of tau pathology.

This compound: A Potent GSK-3β Inhibitor

This compound has been identified as a potent and selective inhibitor of GSK-3β with an half-maximal inhibitory concentration (IC50) of 35 nM. Its oral bioavailability and ability to cross the blood-brain barrier make it a viable candidate for in vivo studies and potential therapeutic development for central nervous system disorders.

Table 1: Properties of this compound

| Property | Value |

| Target | Glycogen Synthase Kinase 3β (GSK-3β) |

| IC50 | 35 nM |

| Bioavailability | Orally Bioavailable |

| Blood-Brain Barrier Penetration | Yes |

Effects of this compound on Tau Protein Phosphorylation

In preclinical studies, oral administration of this compound has been shown to inhibit tau hyperphosphorylation induced by cold water stress in mice. This model is known to cause a rapid and reversible increase in tau phosphorylation at sites relevant to Alzheimer's disease.

GSK-3β-Mediated Tau Phosphorylation Sites

GSK-3β is known to phosphorylate tau at numerous serine and threonine residues, primarily those followed by a proline residue. Inhibition of GSK-3β by this compound is expected to reduce phosphorylation at these specific sites.

Table 2: Key Tau Phosphorylation Sites Targeted by GSK-3β

| Phosphorylation Site | Antibody for Detection | Relevance to Tauopathy | Expected Effect of this compound |

| Ser199/Ser202 | CP13, AT8 | Early event in AD pathology | Reduction in phosphorylation |

| Thr205 | AT8 | Component of PHF-tau | Reduction in phosphorylation |

| Thr231 | AT180 | Early event in AD pathology | Reduction in phosphorylation |

| Ser396 | PHF-1 | Abundant in PHF-tau | Reduction in phosphorylation |

| Ser404 | PHF-1 | Abundant in PHF-tau | Reduction in phosphorylation |

Note: The table indicates the expected effects based on the known function of GSK-3β. Specific quantitative data for this compound is not currently available in the public domain.

Experimental Protocols

The following sections detail the methodologies commonly employed to investigate the effects of compounds like this compound on tau phosphorylation.

In Vivo Model: Cold Water Stress-Induced Tau Hyperphosphorylation

This model is utilized to induce a transient hyperphosphorylation of tau in rodents, mimicking an early pathological event.

Protocol:

-

Animal Model: Adult male C57BL/6 mice are typically used.

-

Acclimation: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.

-

This compound Administration: this compound is administered orally at a predetermined dose (e.g., 10-50 mg/kg) or via the desired route of administration at a specific time point before stress induction. A vehicle control group receives the same volume of the vehicle solution.

-

Cold Water Stress Induction: Mice are individually placed in a container of cold water (4°C) for a short duration, typically 1-5 minutes.

-

Tissue Collection: At various time points following the stress induction (e.g., 30 minutes, 1 hour, 4 hours), animals are euthanized, and brain tissue (hippocampus and cortex) is rapidly dissected and flash-frozen in liquid nitrogen for subsequent biochemical analysis.

Biochemical Analysis of Tau Phosphorylation

Western blotting is a widely used technique to detect and semi-quantify the levels of total tau and phosphorylated tau at specific sites.

Protocol:

-

Protein Extraction: Frozen brain tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for total tau (e.g., Tau-5) and various phospho-tau sites (e.g., PHF-1 for pSer396/404, AT8 for pSer202/Thr205, AT180 for pThr231).

-

Following washing steps with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. Phospho-tau levels are typically normalized to total tau levels or a loading control like β-actin.

ELISA provides a more quantitative measurement of total and phosphorylated tau levels.

Protocol:

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for total tau.

-

Sample Incubation: Brain lysates are added to the wells and incubated to allow the capture antibody to bind to the tau protein.

-

Detection Antibody Incubation: After washing, a detection antibody specific for a particular phospho-tau site (e.g., pSer396) conjugated to an enzyme (e.g., HRP) is added.

-

Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.

-

Measurement: The absorbance of the solution is measured using a microplate reader. The concentration of phospho-tau in the samples is determined by comparison to a standard curve generated with known concentrations of a recombinant phosphorylated tau protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving GSK-3β and tau, and the experimental workflow for evaluating this compound.

Caption: GSK-3β signaling pathway in tau phosphorylation.

Caption: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of tauopathies due to its potent and selective inhibition of GSK-3β, a key kinase in the pathological hyperphosphorylation of tau. The experimental frameworks outlined in this guide provide a robust basis for the preclinical evaluation of this compound and other GSK-3β inhibitors. Future research should focus on obtaining detailed quantitative data on the dose-dependent effects of this compound on a comprehensive panel of tau phosphorylation sites in various preclinical models of tauopathy. Such studies will be crucial for establishing a clear pharmacokinetic/pharmacodynamic relationship and for guiding the design of future clinical trials. Furthermore, exploring the long-term effects of this compound on tau aggregation, neuronal function, and cognitive outcomes will be essential to fully elucidate its therapeutic potential.

The Role of TCS2002 in the Abrogation of Neuroinflammation via Glycogen Synthase Kinase-3β Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of a spectrum of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1] Microglia and astrocytes, the resident immune cells of the central nervous system (CNS), play a pivotal role in initiating and propagating the inflammatory cascade.[2] Glycogen synthase kinase-3β (GSK-3β) has emerged as a key serine/threonine kinase that is intricately involved in the regulation of these neuroinflammatory processes.[3][4] Dysregulation of GSK-3β activity is associated with the increased production of pro-inflammatory cytokines, contributing to neuronal damage and disease progression.[5]

TCS2002 is a potent, selective, and orally bioavailable inhibitor of GSK-3β, with a half-maximal inhibitory concentration (IC50) of 35 nM.[6] Its ability to cross the blood-brain barrier positions it as a promising therapeutic candidate for CNS disorders.[6] This technical guide provides an in-depth overview of the core mechanisms by which this compound is hypothesized to exert its anti-neuroinflammatory effects through the inhibition of GSK-3β, supported by quantitative data from analogous GSK-3β inhibitors, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Mechanism of Action: this compound and GSK-3β in Neuroinflammation

GSK-3β is a constitutively active kinase that is a central node in multiple signaling pathways.[3] In the context of neuroinflammation, its activation, often triggered by stimuli such as lipopolysaccharide (LPS), leads to the downstream activation of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB).[4][7] This, in turn, drives the expression and release of inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[8]

This compound, by directly inhibiting the kinase activity of GSK-3β, is expected to disrupt this inflammatory cascade. The proposed mechanism involves the prevention of GSK-3β-mediated activation of downstream targets that promote the transcription of pro-inflammatory genes. This leads to a significant reduction in the production and secretion of key inflammatory mediators by microglia and astrocytes, thereby creating a less neurotoxic microenvironment.

Data Presentation: Anti-inflammatory Efficacy of Selective GSK-3β Inhibition

While specific quantitative data for this compound's direct impact on cytokine reduction in neuroinflammation models is emerging, studies on other selective GSK-3β inhibitors provide a strong predictive framework for its potential efficacy. The following tables summarize the quantitative data from a study on the selective GSK-3β inhibitor, BRD3731, in a lipopolysaccharide (LPS)-stimulated microglial cell line model.[6]

Table 1: Effect of Selective GSK-3β Inhibition on Pro-inflammatory Cytokine Protein Levels in LPS-Stimulated SIM-A9 Microglia [6]

| Treatment Group | IL-1β (% of LPS Control) | IL-6 (% of LPS Control) | TNF-α (% of LPS Control) |

| Vehicle Control | Baseline | Baseline | Baseline |

| LPS (100 ng/mL) | 100% | 100% | 100% |

| BRD3731 (20 µM) + LPS | 10.43% | 52.15% | 25.38% |

Data is presented as the percentage of the cytokine level in the LPS-only treated group. BRD3731 is a selective GSK-3β inhibitor, and its effects are considered analogous to the expected effects of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following are key experimental protocols for investigating the anti-neuroinflammatory effects of this compound.

Protocol 1: In Vitro Neuroinflammation Model Using BV-2 Microglial Cells

This protocol describes the induction of an inflammatory response in the BV-2 murine microglial cell line using LPS, a widely used model to screen for anti-neuroinflammatory compounds.[9][10]

1. Cell Culture and Seeding:

- Culture BV-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

- Seed BV-2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Treatment and Stimulation:

- Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour.

- Introduce LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.

- Include a vehicle control (DMSO) and an LPS-only control.

- Incubate the plates for 24 hours.

3. Measurement of Inflammatory Markers:

- Nitric Oxide (NO) Production (Griess Assay):

- Collect 50 µL of the cell culture supernatant.

- Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.

- Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

- Measure the absorbance at 540 nm using a microplate reader.

- Quantify nitrite concentration using a sodium nitrite standard curve.

- Cytokine Levels (ELISA):

- Collect the cell culture supernatants and store at -80°C until use.

- Use commercially available ELISA kits for the quantification of IL-1β, IL-6, and TNF-α according to the manufacturer's instructions.

Protocol 2: Western Blot for GSK-3β Phosphorylation

This protocol allows for the assessment of this compound's target engagement by measuring the phosphorylation status of GSK-3β. Inhibition of GSK-3β activity is often associated with an increase in its phosphorylation at Serine 9 (p-GSK-3β Ser9).[11]

1. Cell Lysis and Protein Quantification:

- Culture and treat BV-2 cells with this compound and/or LPS as described in Protocol 1.

- Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

- Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

- Collect the supernatant and determine the protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

- Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

- Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

- Transfer the separated proteins onto a PVDF membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against p-GSK-3β (Ser9) and total GSK-3β overnight at 4°C. A β-actin antibody should be used as a loading control.

- Wash the membrane three times with TBST.

- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again three times with TBST.

4. Detection:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

- Capture the image using a chemiluminescence detection system.

- Quantify the band intensities using densitometry software and normalize the p-GSK-3β signal to the total GSK-3β signal.

Mandatory Visualizations

Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative characterization and analysis of the dynamic NF-κB response in microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Glycogen Synthase Kinase 3 Beta in Neuroinflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. GSK-3 mediates the release of IL-1β, TNF-α and IL-10 from cortical glia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective GSK3β Inhibition Mediates an Nrf2-Independent Anti-inflammatory Microglial Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microglia induce motor neuron death via the classical NF-κB pathway in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interleukin-6 deficiency reduces neuroinflammation by inhibiting the STAT3-cGAS-STING pathway in Alzheimer’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The suitability of BV2 cells as alternative model system for primary microglia cultures or for animal experiments examining brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research Progress of Microglial BV-2 in Neurodegenerative Diseases - AcceGen [accegen.com]

- 11. avensonline.org [avensonline.org]

TCS2002: A Technical Guide to a Potent GSK-3β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS2002 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, neurodevelopment, and apoptosis. Its ability to cross the blood-brain barrier and modulate key signaling pathways has positioned it as a valuable research tool and a potential therapeutic agent, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a proposed synthetic pathway.

Chemical Structure and Properties

This compound, with the chemical name 2-Methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-1,3,4-oxadiazole, is a complex heterocyclic molecule. Its structure is characterized by a central 1,3,4-oxadiazole ring linked to a benzofuran moiety and a methylsulfinylphenyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₈H₁₄N₂O₃S |

| Molecular Weight | 338.38 g/mol [1] |

| CAS Number | 1005201-24-0[1] |

| Purity | ≥98% (HPLC)[1] |

| Appearance | White to off-white solid |

| Storage | Store at +4°C[1] |

Table 2: Solubility of this compound

| Solvent | Maximum Concentration |

| DMSO | 100 mM[1] |

| Ethanol | 25 mM[1] |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of GSK-3β with an IC50 value of 35 nM.[1][2][3] GSK-3β is a key enzyme in various signaling pathways, most notably the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, stimulating the expression of Wnt target genes involved in cell proliferation, differentiation, and survival.

One of the significant downstream effects of GSK-3β inhibition by this compound is the reduction of tau protein hyperphosphorylation.[1][2][3] Tau is a microtubule-associated protein that is abnormally hyperphosphorylated in Alzheimer's disease, leading to the formation of neurofibrillary tangles and neuronal dysfunction. Oral administration of this compound has been shown to inhibit cold water stress-induced tau hyperphosphorylation in the mouse brain, highlighting its potential as a therapeutic agent for Alzheimer's and other tauopathies.[1][2][3]

Signaling Pathway

References

The Role of TCS2002 in Modulating Synaptic Plasticity and Memory Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS2002 is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase deeply implicated in the pathophysiology of neurodegenerative disorders, including Alzheimer's disease. This technical guide provides an in-depth overview of the known and potential effects of this compound on synaptic plasticity and memory formation. By targeting GSK-3β, this compound is positioned at a critical nexus of signaling pathways that govern long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms widely believed to underlie learning and memory. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to facilitate further research and drug development efforts centered on this compound and related GSK-3β inhibitors.

Introduction to this compound

This compound is a highly selective, orally bioavailable inhibitor of GSK-3β with a reported IC50 of 35 nM.[1][2] Its favorable pharmacokinetic profile, including the ability to penetrate the blood-brain barrier, makes it a valuable tool for investigating the role of GSK-3β in the central nervous system.[1] The primary established in vivo effect of this compound is the inhibition of cold water stress-induced tau hyperphosphorylation in the mouse brain, a hallmark of Alzheimer's disease pathology.[2][3] This guide focuses on the broader implications of GSK-3β inhibition by this compound for the fundamental processes of synaptic plasticity and memory.

Quantitative Data on the Effects of this compound and GSK-3β Inhibition

While direct studies on the impact of this compound on synaptic plasticity are limited, a study has investigated its effect on long-term memory decay. The broader effects of GSK-3β inhibition on synaptic plasticity and memory have been more extensively documented with other inhibitors.

Table 1: In Vivo Efficacy of this compound on Memory

| Model Organism | Behavioral Paradigm | Dosage and Administration | Key Findings | Reference |

| Mice | Object Location Recognition | 3 mg/kg, i.p., once daily for 4 days | This compound administration prevented the natural decay of long-term memory, with treated mice spending significantly more time exploring the object in the novel location compared to the familiar location seven days after exposure. | [4] |

Table 2: Effects of Other Selective GSK-3β Inhibitors on Synaptic Plasticity and Memory

| Inhibitor | Model System | Experimental Paradigm | Key Quantitative Findings | Reference |

| SB216763 | Rat Hippocampal Slices | Long-Term Potentiation (LTP) | Preserved LTP induction in the presence of GSK-3β activation. | [5] |

| Lithium Chloride (LiCl) | Rat Hippocampal Slices | Long-Term Potentiation (LTP) | Attenuated LTP deficits in transgenic mice overexpressing GSK-3β. | [6] |

| CT99021 | Rat Hippocampal Slices | Long-Term Depression (LTD) | Blocked the induction of NMDAR-dependent LTD. | [7] |

| SB415286 | Rat Hippocampal Slices | Long-Term Depression (LTD) | Blocked the induction of LTD. | [8] |

| AR-A014418 | Adult Mice | Dendritic Spine Density | Reduced spine density in cortical and hippocampal neurons after 3 weeks of daily administration. | [9] |

| SB216763 | Rats | Morris Water Maze | Reduced the latency to find the platform, indicating enhanced spatial learning. | [3] |

Core Signaling Pathways

GSK-3β is a key downstream effector in multiple signaling cascades that are crucial for synaptic plasticity. Its activity is primarily regulated by inhibitory phosphorylation at the Ser9 residue.

Regulation of GSK-3β Activity in Synaptic Plasticity

The induction of Long-Term Potentiation (LTP) is associated with the inhibition of GSK-3β, whereas its activity is required for N-methyl-D-aspartate receptor (NMDAR)-dependent Long-Term Depression (LTD).[10][11] The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major route for the inhibitory phosphorylation of GSK-3β during LTP.[4] Conversely, during LTD, the activation of protein phosphatase 1 (PP1) can dephosphorylate and activate GSK-3β.[12]

Downstream Effects of GSK-3β on Synaptic Plasticity

Activated GSK-3β can phosphorylate a number of downstream targets to influence synaptic strength. During LTD, GSK-3β-mediated phosphorylation of postsynaptic density protein 95 (PSD-95) can lead to its dispersal from the synapse, contributing to the weakening of synaptic connections.[12] Furthermore, GSK-3β activity has been implicated in the regulation of AMPA receptor trafficking, a critical process for the expression of both LTP and LTD.[13][14][15] GSK-3β can also phosphorylate and inhibit the transcription factor CREB (cAMP response element-binding protein), which is essential for the late phase of LTP and memory consolidation.[16][17]

Experimental Protocols

The following protocols are adapted from established methodologies for studying synaptic plasticity and memory and are suggested as a starting point for investigations involving this compound.

In Vitro Electrophysiology: Hippocampal Slice Recordings

This protocol describes the recording of Long-Term Potentiation (LTP) and Long-Term Depression (LTD) in acute hippocampal slices.

Materials:

-

This compound (stock solution in DMSO)

-

Artificial cerebrospinal fluid (aCSF)

-

Dissection tools, vibratome, recording chamber

-

Electrophysiology rig with amplifier, digitizer, and stimulation unit

Procedure:

-

Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain in ice-cold, oxygenated aCSF.[18]

-

Recovery: Allow slices to recover for at least 1 hour in an interface or submerged chamber with continuously oxygenated aCSF at room temperature or 32°C.

-

Recording: Transfer a slice to the recording chamber perfused with oxygenated aCSF. Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[18][19]

-

Baseline Recording: After obtaining a stable baseline response for 20-30 minutes, apply this compound to the perfusing aCSF at a final concentration to be determined empirically (a starting point could be in the range of 100-500 nM, considering the IC50 of 35 nM).

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.[5]

-

LTD Induction: To induce LTD, apply a low-frequency stimulation (LFS) protocol, typically 900 pulses at 1 Hz.[5][20]

-

Post-Induction Recording: Record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP or LTD.

In Vivo Behavioral Testing: Morris Water Maze

The Morris Water Maze (MWM) is a widely used task to assess spatial learning and memory in rodents.[21]

Materials:

-

Circular water tank with opaque water

-

Submerged escape platform

-

Distal visual cues around the tank

-

Video tracking system

-

This compound solution for injection

Procedure:

-

Habituation: Acclimatize the animals to the testing room and handling for several days prior to the experiment.

-

Drug Administration: Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle at a consistent time before each training session (e.g., 30 minutes prior).[4]

-

Acquisition Training: For 4-5 consecutive days, conduct training trials where the animal is released from different start positions and must find the hidden platform. Guide the animal to the platform if it fails to find it within the allotted time (e.g., 60-90 seconds).[21][22]

-

Probe Trial: 24 hours after the last training session, remove the platform and allow the animal to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.[21]

-

Data Analysis: Analyze the latency to find the platform during training and the time spent in the target quadrant during the probe trial.

Conclusion

This compound, as a potent and selective GSK-3β inhibitor, holds significant promise as a research tool and potential therapeutic agent. The established role of GSK-3β as a critical regulator of synaptic plasticity and memory formation provides a strong rationale for investigating the effects of this compound in these domains. While direct experimental evidence for this compound's impact on LTP and LTD is currently lacking, the available data from studies on other GSK-3β inhibitors, coupled with the initial positive findings on memory decay, strongly support the hypothesis that this compound can modulate synaptic strength and enhance cognitive function. The experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a foundation for future research aimed at fully elucidating the therapeutic potential of this compound in neurological disorders characterized by synaptic and cognitive dysfunction.

References

- 1. researchgate.net [researchgate.net]

- 2. Gsk3β aggravates the depression symptoms in chronic stress mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GSK-3β at the Intersection of Neuronal Plasticity and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientifica.uk.com [scientifica.uk.com]

- 6. Activation of Glycogen Synthase Kinase-3 Inhibits Long-Term Potentiation with Synapse-Associated Impairments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Loss of neuronal GSK3β reduces dendritic spine stability and attenuates excitatory synaptic transmission via β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. LTP inhibits LTD in the hippocampus via regulation of GSK3beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphorylation of Threonine-19 of PSD-95 by GSK-3β is Required for PSD-95 Mobilization and Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycogen synthase kinase-3β inhibition prevents remifentanil-induced postoperative hyperalgesia via regulating the expression and function of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | A pivotal role of GSK-3 in synaptic plasticity [frontiersin.org]

- 15. Regulation of AMPA Receptor Trafficking and Function by Glycogen Synthase Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CREB DNA binding activity is inhibited by glycogen synthase kinase-3β and facilitated by lithium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lithium (medication) - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]

- 20. GSK‐3β regulates the synaptic expression of NMDA receptors via phosphorylation of phosphatidylinositol 4 kinase type IIα - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Functions of GSK-3β with the Potent Inhibitor TCS2002: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen synthase kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, from glycogen metabolism to gene transcription and apoptosis. Its dysregulation is linked to a variety of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. Understanding the precise roles of GSK-3β in these complex signaling networks is paramount for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological functions of GSK-3β, with a particular focus on the utility of TCS2002, a potent and selective inhibitor, as a chemical probe. This document details the mechanism of action of this compound, summarizes key quantitative data, provides comprehensive experimental protocols for its use in vitro and in vivo, and visualizes the intricate signaling pathways modulated by this compound.

Introduction to GSK-3β and the Chemical Probe this compound

GSK-3β is a key regulatory enzyme involved in a wide array of signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[1][2][3] Unlike many kinases that are activated by specific stimuli, GSK-3β is typically active in resting cells and is regulated through inhibitory phosphorylation at Serine 9.[4] Its diverse substrate portfolio allows it to influence a vast range of cellular functions, making it a highly sought-after therapeutic target.

This compound is a potent, selective, and orally bioavailable inhibitor of GSK-3β.[5][6][7] It has been shown to effectively cross the blood-brain barrier, making it a valuable tool for investigating the roles of GSK-3β in the central nervous system.[6] This guide will explore how this compound can be utilized to dissect the multifaceted functions of GSK-3β.

Quantitative Data for this compound

The efficacy and selectivity of a chemical probe are defined by its quantitative pharmacological parameters. The following table summarizes the key in vitro and in vivo data for this compound.

| Parameter | Value | Species/System | Reference |

| IC50 for GSK-3β | 35 nM | Recombinant Human | [5][7][8][9][10] |

| Oral Bioavailability | Good | Mouse, Rat | [6] |

| Blood-Brain Barrier Penetration (Kp) | 1.6 | Mouse | [6] |

| In vivo efficacy | Inhibition of tau hyperphosphorylation | Mouse | [5][8][9][10] |

Key Signaling Pathways Regulated by GSK-3β

GSK-3β is a critical node in several major signaling cascades. This compound can be employed to investigate the downstream consequences of GSK-3β inhibition in these pathways.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt ligand, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[1][3] Inhibition of GSK-3β by this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.[11]

References

- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 2. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Stress-induced hyperphosphorylation of tau in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rndsystems.com [rndsystems.com]

- 11. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols for In Vivo Dosing of a GSK-3β Inhibitor in a Mouse Model of Alzheimer's Disease

Disclaimer: Initial searches for a compound specifically named "TCS2002" did not yield any publicly available data regarding its use in Alzheimer's disease mouse models. Therefore, these application notes and protocols are based on the published preclinical data for L803-mts , a representative substrate competitive Glycogen Synthase Kinase-3 (GSK-3) inhibitor, to provide a detailed example for researchers working on similar compounds.

Introduction

Glycogen Synthase Kinase-3β (GSK-3β) is a critical serine/threonine kinase implicated in the pathogenesis of Alzheimer's disease (AD).[1][2][3] Its dysregulation is linked to both major pathological hallmarks of AD: the hyperphosphorylation of tau protein, leading to neurofibrillary tangles (NFTs), and the processing of amyloid precursor protein (APP), which results in the formation of amyloid-beta (Aβ) plaques.[1][3][4][5] Furthermore, GSK-3β activity is involved in neuroinflammation, synaptic dysfunction, and memory impairment, making it a key therapeutic target for AD.[1][5]

L803-mts is a novel substrate competitive GSK-3 inhibitor that has demonstrated therapeutic potential in preclinical models of AD.[6][7][8] These application notes provide a detailed overview of the in vivo administration of L803-mts in the 5XFAD mouse model, a widely used transgenic model that recapitulates key features of AD pathology.[9]

Signaling Pathway of GSK-3β in Alzheimer's Disease

GSK-3β is a key downstream effector in multiple signaling pathways relevant to AD. In a pathological state, hyperactive GSK-3β contributes to AD progression through several mechanisms:

-

Tau Hyperphosphorylation: GSK-3β directly phosphorylates tau protein at multiple sites, leading to its dissociation from microtubules, subsequent aggregation, and the formation of NFTs.[1][5]

-

Aβ Production: GSK-3β can modulate the cleavage of APP by influencing the activity of β-secretase (BACE1) and γ-secretase, thereby promoting the generation of Aβ peptides.[3][4][5]

-

Neuroinflammation: GSK-3β is involved in the activation of microglia and astrocytes, promoting the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[1][5]

-

Synaptic Dysfunction: Dysregulation of GSK-3β signaling can impair synaptic plasticity and contribute to the cognitive deficits observed in AD.[1]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from the in vivo study of L803-mts in the 5XFAD mouse model.

Table 1: Dosing Regimen

| Parameter | Details | Reference |

|---|---|---|

| Compound | L803-mts (Substrate competitive GSK-3 inhibitor) | [6][7] |

| Mouse Model | 5XFAD Transgenic Mice | [6][7] |

| Age at Start | 2 months | [6] |

| Duration | 120 days (4 months) | [6] |

| Route | Nasal administration | [6][7] |

| Frequency | Not specified |

| Vehicle | Not specified | |

Table 2: Efficacy Readouts

| Outcome Measure | Control (5XFAD Untreated) | L803-mts Treated (5XFAD) | Wild Type (WT) | Reference |

|---|---|---|---|---|

| Aβ Plaque Load | High | Reduced by 75 ± 6.8% | None | [10] |

| Cognitive Performance (Contextual Fear Conditioning - Freezing Time) | 20 ± 10% of WT | 72 ± 14% of WT | 100% (baseline) | [10] |

| β-catenin Levels (in vivo marker of GSK-3 inhibition) | Lower than WT | Increased | Higher than untreated 5XFAD | [6] |

| mTOR Activity | Impaired | Restored | Normal | [7] |

| Lysosomal Acidification | Impaired | Restored | Normal |[7] |

Experimental Protocols

Protocol 1: In Vivo Dosing via Nasal Administration

This protocol describes the general procedure for the nasal administration of a therapeutic agent to mice. Specific concentrations and volumes for L803-mts were not detailed in the reference literature and would need to be optimized.

Materials:

-

L803-mts compound

-

Appropriate vehicle (e.g., saline, PBS)

-

Micropipette and sterile tips

-

Mouse restrainer or appropriate handling technique

Procedure:

-

Preparation: Prepare the dosing solution of L803-mts in the chosen vehicle at the desired concentration. Ensure the solution is sterile.

-

Animal Handling: Gently restrain the mouse to immobilize its head. This can be done manually by experienced handlers or with a commercial restraining device. Ensure the animal's breathing is not obstructed.

-

Administration:

-

Position the micropipette tip at the entrance of one nostril.

-

Dispense a small volume (typically 2-5 µL) of the solution onto the nasal opening.

-

Allow the mouse to inhale the droplet. Avoid rapid administration to prevent the solution from entering the lungs.

-

Alternate between nostrils for larger total volumes to improve absorption and reduce irritation.

-

-

Post-Administration Monitoring: Monitor the animal for any signs of respiratory distress or adverse reactions immediately after dosing and during the recovery period.

-

Dosing Schedule: Repeat the administration as per the defined schedule (e.g., daily, three times a week) for the entire duration of the study (120 days).

Protocol 2: Contextual Fear Conditioning

This behavioral test is used to assess associative learning and memory, which are typically impaired in AD mouse models.

Apparatus:

-

A conditioning chamber with a grid floor capable of delivering a mild foot shock.

-

A sound-attenuating outer chamber.

-

A video camera and software to record and score freezing behavior (the complete absence of movement except for respiration).

Procedure:

-

Training (Day 1):

-

Place the mouse in the conditioning chamber and allow it to explore for a set period (e.g., 2 minutes).

-

Present a conditioned stimulus (CS), typically an auditory tone (e.g., 80 dB, 2.8 kHz for 30 seconds).

-

During the final 2 seconds of the tone, deliver an unconditioned stimulus (US), a mild foot shock (e.g., 0.5-0.7 mA).

-

Repeat the CS-US pairing for a predetermined number of trials (e.g., 2-3 times) with an inter-trial interval.

-

Leave the mouse in the chamber for a short period (e.g., 60 seconds) after the final shock before returning it to its home cage.

-

-

Contextual Test (Day 2):

-

Place the mouse back into the same conditioning chamber (the "context").

-

Do not present the auditory tone or the foot shock.

-

Record the mouse's behavior for a set duration (e.g., 5 minutes).

-

Analyze the recording to quantify the total time the mouse spends "freezing." Increased freezing time indicates a stronger memory of the association between the context and the foot shock.

-

-

Data Analysis:

-

Calculate the percentage of time spent freezing for each mouse.

-

Compare the average freezing times between different experimental groups (e.g., Wild Type, 5XFAD untreated, 5XFAD treated) using appropriate statistical tests.

-

Experimental Workflow Visualization

References

- 1. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]

- 5. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of glycogen synthase kinase-3 ameliorates β-amyloid pathology and restores lysosomal acidification and mammalian target of rapamycin activity in the Alzheimer disease mouse model: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GSK-3β, a pivotal kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation of TCS2002 Stock Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

TCS2002 is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with an IC50 of 35 nM.[1][2][3][4] It is a valuable tool for studying the roles of GSK-3β in various cellular processes, including Wnt signaling, carbohydrate metabolism, and tau phosphorylation, which is implicated in neurodegenerative diseases like Alzheimer's disease.[1] Proper preparation of a this compound stock solution is critical for accurate and reproducible experimental results in cell culture applications. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions.

Chemical Properties and Solubility

A summary of the key chemical and physical properties of this compound is presented in the table below. Understanding these properties is essential for preparing and storing the compound correctly.

| Property | Value | Reference |

| Molecular Weight | 338.38 g/mol | [2] |

| Formula | C₁₈H₁₄N₂O₃S | [2][3] |

| Purity | ≥98% (HPLC) | [2] |

| Appearance | Crystalline solid | |

| Solubility in DMSO | Up to 100 mM (33.84 mg/mL) | [2][3] |

| Solubility in Ethanol | Up to 25 mM (8.46 mg/mL) | [2][3] |

| Storage (Solid) | +4°C | [2][3] |

Experimental Protocols

1. Preparation of a 10 mM this compound Stock Solution in DMSO:

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for cell culture applications.

Materials:

-

This compound powder

-

Anhydrous/sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use.

-

Weigh this compound: Carefully weigh out a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.338 mg of this compound.

-

Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

-

Mass = 10 mmol/L * 0.001 L * 338.38 g/mol = 3.38 mg

-

-

Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For 3.38 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

-

Ensure Complete Dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Protect the solution from light.[1]

2. Dilution of this compound Stock Solution for Cell Culture:

This protocol outlines the process of diluting the concentrated stock solution to the desired final concentration in cell culture medium.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed complete cell culture medium

-

Sterile microcentrifuge tubes or plates

-

Calibrated micropipettes and sterile tips

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to treat cells with 10 µM this compound in 1 mL of medium:

-

Calculation (V1C1 = V2C2):

-

V1 = (V2 x C2) / C1

-

V1 = (1000 µL x 10 µM) / 10,000 µM = 1 µL

-

-

-

Prepare Working Solution: Add the calculated volume of the stock solution to the pre-warmed cell culture medium. It is recommended to perform a serial dilution if the final concentration is very low to ensure accuracy.

-

Mix Thoroughly: Gently mix the medium containing this compound by pipetting up and down or swirling the plate.

-

Treat Cells: Remove the existing medium from your cell culture plates and replace it with the medium containing the desired final concentration of this compound.

-

Control Group: Remember to include a vehicle control in your experiment by adding an equivalent volume of DMSO (without this compound) to a separate set of cells.

Visualizations

Caption: Workflow for preparing a this compound stock solution.

Caption: this compound inhibits GSK-3β, stabilizing β-catenin.

References

Optimal Concentration of TCS2002 for SH-SY5Y Cell Line: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining and utilizing the optimal concentration of TCS2002, a potent GSK-3β inhibitor, for experiments involving the human neuroblastoma SH-SY5Y cell line. This document includes detailed protocols for cell culture, cytotoxicity assessment, and a neuroprotection assay, alongside essential information on the compound and the cell line.

Introduction to this compound and the SH-SY5Y Cell Line

The SH-SY5Y cell line, a subclone of the SK-N-SH human neuroblastoma cell line, is extensively used in neuroscience research, particularly in studies of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3] These cells exhibit neuronal characteristics, including the expression of dopaminergic markers, making them a suitable in vitro model for neuronal studies.[1][2]

This compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in a multitude of cellular processes, including neuronal development, signaling, and apoptosis.[4][5][6] Dysregulation of GSK-3β activity is associated with the pathology of several neurodegenerative disorders. This compound has an in vitro IC50 (half-maximal inhibitory concentration) of 35 nM against the GSK-3β enzyme.[4] Its ability to inhibit tau hyperphosphorylation makes it a compound of interest in neurodegenerative disease research.[4]

Data Presentation: Properties of this compound

| Property | Value | Reference |

| Target | Glycogen Synthase Kinase-3β (GSK-3β) | [4] |

| IC50 | 35 nM | [4] |

| Molecular Weight | 338.38 g/mol | [4] |

| Solubility | Soluble in DMSO | [4] |

Experimental Protocols

SH-SY5Y Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing and maintaining the SH-SY5Y cell line to ensure healthy, viable cells for experimentation.

Materials:

-

SH-SY5Y cells

-

DMEM/F-12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Cell culture plates (96-well, 24-well, or 6-well)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Complete Growth Medium: Prepare complete growth medium by supplementing DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin.

-

Thawing Cryopreserved Cells:

-

Rapidly thaw the vial of frozen cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

-

Cell Maintenance:

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

-

Passaging:

-

When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new flask containing fresh complete growth medium.

-

Determining the Optimal Concentration of this compound using an MTT Assay

This protocol describes how to perform a dose-response experiment to determine the cytotoxic effects of this compound on SH-SY5Y cells and identify the optimal concentration range for further experiments. Based on studies with other GSK-3β inhibitors in SH-SY5Y cells, a starting concentration range of 10 nM to 30 µM is recommended.

Materials:

-

SH-SY5Y cells

-

This compound stock solution (in DMSO)

-

Complete growth medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. It is recommended to test a broad range of concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM, 20 µM, 30 µM).

-

Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

-

Incubation: Incubate the plate for 24-48 hours.

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration). The optimal concentration for subsequent experiments will be below the cytotoxic range.

-

Neuroprotection Assay: Oxidative Stress Model

This protocol details an experiment to assess the neuroprotective effects of this compound against hydrogen peroxide (H2O2)-induced oxidative stress in SH-SY5Y cells, a commonly used model for neurodegenerative disease research.[3]

Materials:

-

SH-SY5Y cells

-

This compound

-

Hydrogen peroxide (H2O2)

-

Complete growth medium

-

96-well plates

-

MTT assay reagents (as described above)

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in the MTT assay protocol.

-

Pre-treatment:

-

After 24 hours of incubation, remove the medium and add 100 µL of complete growth medium containing various non-toxic concentrations of this compound (determined from the MTT assay).

-

Include a vehicle control group.

-

Incubate for 1-2 hours.

-

-

Induction of Oxidative Stress:

-

Prepare a fresh solution of H2O2 in serum-free medium. The optimal concentration of H2O2 to induce approximately 50% cell death should be determined empirically (typically in the range of 100-300 µM for SH-SY5Y cells).

-

Remove the this compound-containing medium and add 100 µL of the H2O2 solution to the wells (except for the untreated control group).

-

Incubate for 24 hours.

-

-

Assessment of Cell Viability: Perform an MTT assay as described previously to determine the cell viability in each treatment group.

-

Data Analysis: Compare the viability of cells pre-treated with this compound to the H2O2-only treated group to determine the neuroprotective effect.

Visualization of Pathways and Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Specific glycogen synthase kinase-3 inhibition reduces neuroendocrine markers and suppresses neuroblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]

- 4. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Kinase Assay Using TCS2002

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Dysregulation of GSK-3β activity has been implicated in numerous diseases, such as Alzheimer's disease, type 2 diabetes, and cancer, making it a significant target for drug discovery.[2][3] TCS2002 is a potent and selective inhibitor of GSK-3β, demonstrating significant inhibition of the kinase in vitro.[4][5] These application notes provide detailed protocols for performing an in vitro kinase assay to evaluate the inhibitory activity of this compound against GSK-3β.

Principle of the Assay

The in vitro kinase assay is a fundamental method used to measure the activity of a specific kinase and to screen for potential inhibitors. The assay quantifies the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate by the kinase. The level of phosphorylation, and thus the kinase activity, can be measured using various detection methods, including radioactive and non-radioactive techniques.[6][7] The inhibitory potential of a compound like this compound is determined by measuring the reduction in kinase activity in its presence.

Quantitative Data Summary

The inhibitory activity of this compound and the kinetic parameters of the GSK-3β kinase reaction are summarized in the table below. This data is essential for designing and interpreting the results of in vitro kinase assays.

| Parameter | Value | Source(s) |

| This compound IC50 for GSK-3β | 35 nM | [4][5] |

| Typical ATP Concentration | 10 - 100 µM | [2][8] |

| Typical Substrate Concentration | 5 - 50 µM | [9] |

| Recombinant GSK-3β Concentration | 50 - 100 ng/reaction | [2] |

Signaling Pathway

GSK-3β is a key component of the Wnt signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. The binding of Wnt to its receptor complex leads to the inhibition of GSK-3β, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.

Caption: GSK-3β in the Wnt Signaling Pathway.

Experimental Protocols

Two common methods for performing an in vitro GSK-3β kinase assay are provided below: a radioactive assay using [γ-³²P]ATP and a non-radioactive, luminescence-based assay.

Protocol 1: Radioactive [γ-³²P]ATP Filter Binding Assay

This protocol measures the incorporation of radioactive phosphate from [γ-³²P]ATP into a specific GSK-3β substrate peptide.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide (e.g., Phospho-Glycogen Synthase Peptide-2)[2]

-

This compound

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[10]

-

Phosphocellulose paper (P81)[2]

-

0.75% Phosphoric acid

-

Scintillation counter and vials

-

DMSO (for dissolving this compound)

Procedure:

-

Prepare Reagents:

-